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A Head-to-Head Battle: UPLC vs. HPLC for
Ceftazidime Impurity Analysis
In the pharmaceutical industry, ensuring the purity of active pharmaceutical ingredients (APIs)

is paramount to drug safety and efficacy. For third-generation cephalosporin antibiotics like

ceftazidime, rigorous analysis of impurities is a critical quality control step. High-Performance

Liquid Chromatography (HPLC) has traditionally been the workhorse for this task. However, the

advent of Ultra-Performance Liquid Chromatography (UPLC) has presented a compelling

alternative, promising faster analysis times, improved resolution, and enhanced sensitivity. This

guide provides an objective comparison of UPLC and HPLC methods for the analysis of

ceftazidime impurities, supported by experimental data, to aid researchers, scientists, and drug

development professionals in selecting the most suitable technique for their needs.

Experimental Protocols
Detailed methodologies for both a conventional HPLC method and a modern UPLC method for

the analysis of ceftazidime and its impurities are outlined below. These protocols are

representative of typical analytical procedures and provide a basis for direct comparison.

High-Performance Liquid Chromatography (HPLC)
Method
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A widely used approach for the determination of ceftazidime and its impurities involves a

reversed-phase HPLC method.[1][2]

Column: Alltima C18 (250 mm x 4.6 mm, 5 µm particle size) or equivalent.[1]

Mobile Phase A: Phosphate buffer (22.6 g/L aqueous solution of ammonium dihydrogen

phosphate, adjusted to pH 3.9 with 10% (v/v) phosphoric acid).[1]

Mobile Phase B: Acetonitrile.[1]

Gradient Elution: A typical gradient might start with a low percentage of acetonitrile, which is

gradually increased to elute the more non-polar impurities.

Flow Rate: 1.3 mL/min.[1]

Injection Volume: 10-20 µL.

Column Temperature: 35 °C.[1]

Detection: UV at 255 nm.[1]

Ultra-Performance Liquid Chromatography (UPLC)
Method
A representative UPLC method for the analysis of ceftazidime, which can be adapted for

impurity profiling, is detailed below.[3][4]

Column: Acquity UPLC HSS T3 (50 mm x 2.1 mm, 1.8 µm particle size) or equivalent.[3]

Mobile Phase A: Water with 0.1% trifluoroacetic acid.[3]

Mobile Phase B: Acetonitrile.[3]

Gradient Elution: A rapid gradient designed to separate impurities in a much shorter

timeframe than HPLC.

Flow Rate: 0.5 mL/min.[3]
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Injection Volume: 2 µL.

Column Temperature: 40 °C.

Detection: PDA detector set at 259 nm.[3]

Performance Comparison: UPLC vs. HPLC
The quantitative performance of UPLC and HPLC methods for ceftazidime impurity analysis is

summarized in the tables below. The data highlights the key advantages of each technique.

Parameter HPLC Method UPLC Method Reference

Column Particle Size 5 µm 1.8 µm [1][3]

Column Dimensions 250 mm x 4.6 mm 50 mm x 2.1 mm [1][3]

Typical Run Time 30 - 60 minutes < 10 minutes

Flow Rate 1.3 mL/min 0.5 mL/min [1][3]

Solvent Consumption

per Run
High Significantly Lower

Performance Metric HPLC Method UPLC Method Reference

Resolution Good Excellent

Sensitivity (LOD/LOQ) Standard Higher

Linearity (Correlation

Coefficient)
≥ 0.999 ≥ 0.999 [1]

Precision (%RSD) < 2% < 2% [1]

Accuracy (%

Recovery)
98 - 102% 98 - 102%
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The logical flow for comparing the UPLC and HPLC methods for ceftazidime impurity analysis

is depicted in the following diagram.
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Caption: Workflow for the cross-validation of UPLC and HPLC methods.

Conclusion
The cross-validation of UPLC and HPLC methods for ceftazidime impurity analysis reveals a

clear trade-off between established robustness and modern efficiency. While HPLC remains a

reliable and well-understood technique, UPLC offers significant advantages in terms of speed,

resolution, and sensitivity. The dramatically shorter run times of UPLC methods can lead to

substantial increases in sample throughput and significant reductions in solvent consumption

and operational costs. For research and development environments where rapid method

development and high throughput are critical, UPLC is the superior choice. In quality control

laboratories with established and validated HPLC methods, the decision to switch to UPLC

would depend on the desired improvements in efficiency and the resources available for

method transfer and validation. Ultimately, the choice between UPLC and HPLC will be guided

by the specific needs and constraints of the analytical laboratory.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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